molecular formula C15H15F2NO3 B2563034 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1798621-03-0

2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B2563034
CAS No.: 1798621-03-0
M. Wt: 295.286
InChI Key: QMQLZRBWJQFVOR-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with two fluorine atoms at the 2 and 4 positions, and a side chain containing a furan ring, a hydroxyl group, and a methyl group. This compound is of interest in various fields of research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzoic acid and 2-furylmethanol.

    Formation of Intermediate: The 2,4-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Amide Formation: The acid chloride is then reacted with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine to form the desired benzamide.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures.

Types of Reactions:

    Oxidation: The hydroxyl group in the side chain can undergo oxidation to form a ketone.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,4-difluoro-N-(3-(furan-2-yl)-2-oxo-2-methylpropyl)benzamide.

    Reduction: 2,4-difluoro-N-(3-(tetrahydrofuran-2-yl)-2-hydroxy-2-methylpropyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific enzymes is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide exerts its effects often involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the benzamide core or the furan ring.

    Pathways Involved: The compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

    2,4-Difluorobenzamide: Lacks the furan ring and hydroxyl group, resulting in different biological activity.

    N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide: Lacks the fluorine atoms, which can affect its reactivity and interaction with biological targets.

Uniqueness: 2,4-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is unique due to the combination of fluorine atoms, a furan ring, and a hydroxyl group, which together confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)12-5-4-10(16)7-13(12)17/h2-7,20H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLZRBWJQFVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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